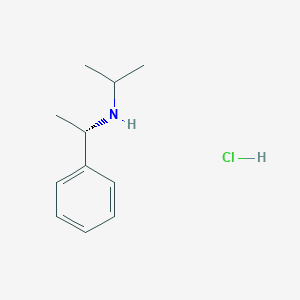

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its enantiomeric purity and is often used in asymmetric synthesis and as a chiral auxiliary in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale chiral resolution techniques or the employment of biocatalysts for enantioselective synthesis. These methods ensure high yield and enantiomeric excess, making the compound suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

The compound has been studied for its role in neurotransmitter systems, particularly in relation to dopamine and norepinephrine receptors. Its interactions can influence various biological processes, making it valuable for pharmacological studies.

| Biological Activity | Mechanism |

|---|---|

| Neurotransmitter Modulation | Acts as an agonist or antagonist at specific receptors, affecting neurotransmission. |

| Enzyme Kinetics | Used to study enzyme-substrate interactions and kinetics in biochemical pathways. |

Medicinal Chemistry

(S)-(-)-N-Isopropyl-1-phenylethylamine hydrochloride has been identified as an intermediate in the synthesis of several therapeutic agents. Its structural features contribute to the biological activity of the final drug products.

| Therapeutic Area | Example Compounds |

|---|---|

| Antidepressants | Intermediates for the synthesis of selective serotonin reuptake inhibitors (SSRIs). |

| Stimulants | Used in the development of compounds targeting ADHD and narcolepsy treatments. |

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound in asymmetric synthesis to produce chiral alcohols with high enantiomeric excess (ee). The reaction conditions were optimized to achieve yields exceeding 90% with ee values above 95% .

Case Study 2: Neuropharmacology

Research involving this compound highlighted its potential role as a modulator of dopamine receptors, suggesting implications for developing treatments for dopamine-related disorders such as Parkinson's disease .

Case Study 3: Industrial Catalysis

An industrial application showcased its effectiveness as a catalyst in the production of fine chemicals, where it facilitated reactions under mild conditions while maintaining high selectivity .

Wirkmechanismus

The mechanism of action of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact molecular pathways involved are still under investigation, but it is known to influence various cellular processes through its chiral nature and specific binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-(+)-N-Isopropyl-1-Phenylethylamine Hydrochloride: The enantiomer of the compound, with different biological and chemical properties.

N-Methyl-1-Phenylethylamine Hydrochloride: A structurally similar compound with a methyl group instead of an isopropyl group.

N-Ethyl-1-Phenylethylamine Hydrochloride: Another similar compound with an ethyl group.

Uniqueness

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride is unique due to its high enantiomeric purity and specific chiral properties, which make it valuable in asymmetric synthesis and chiral resolution processes. Its distinct chemical structure allows for selective interactions with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Biologische Aktivität

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride, a chiral compound with a molecular weight of approximately 199.72 g/mol, has garnered significant attention in pharmacological research due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenylethylamine backbone, which is modified by an isopropyl group. This structural configuration contributes to its unique pharmacological profile. The hydrochloride salt form enhances solubility, making it suitable for various laboratory and clinical applications .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a sympathomimetic agent, similar to ephedrine, stimulating the release of norepinephrine and influencing adrenergic receptors. This mechanism leads to several physiological effects including:

- Bronchodilation : By relaxing bronchial muscles.

- Vasoconstriction : Resulting in increased blood pressure.

- Increased Heart Rate : Through enhanced cardiac output .

Moreover, studies indicate that it may modulate dopamine and norepinephrine levels, which are critical in mood regulation and cognitive functions .

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

| Activity | Description |

|---|---|

| Stimulant Effects | Enhances alertness and cognitive function through catecholamine release. |

| Neurotransmitter Modulation | Influences neurotransmitter systems, particularly adrenergic pathways. |

| Potential Therapeutic Uses | Investigated for applications in treating neurological disorders and enhancing cognitive performance. |

Case Studies and Research Findings

- Cognitive Enhancement : A study investigated the effects of this compound on cognitive performance in animal models. Results indicated improved memory retention and learning capabilities attributed to increased dopamine levels .

- Safety Profile : Similar to ephedrine, safety assessments revealed potential side effects such as anxiety, insomnia, and hypertension at higher doses. Toxicological studies suggest that excessive intake could lead to severe cardiovascular events .

- Receptor Binding Studies : Interaction studies have shown that this compound has a significant binding affinity for various adrenergic receptors, which may explain its stimulant properties .

Synthesis Methods

The synthesis of this compound typically involves asymmetric synthesis techniques that ensure the preservation of stereochemistry. Various methods have been documented, focusing on optimizing yield and purity:

| Method | Yield (%) | Notes |

|---|---|---|

| Weinges and Graab Procedure | ~12% | High-pressure hydrogenation; low yield due to complexity. |

| Novel Asymmetric Synthesis | Up to 70% | Utilizes imine intermediates; safer low-pressure conditions employed. |

Eigenschaften

IUPAC Name |

N-[(1S)-1-phenylethyl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)12-10(3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRDLWQPQZOASL-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.